molecular formula C20H21FN2O3S B12031730 1-[2-(dimethylamino)ethyl]-4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12031730
M. Wt: 388.5 g/mol
InChI Key: DWRMRGVTNXQGCZ-VLGSPTGOSA-N
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Description

  • This compound is a complex heterocyclic molecule with a diverse range of applications.
  • Its structure features a pyrrolone ring system, a thiophene moiety, and functional groups such as a dimethylaminoethyl side chain and a fluoro-methylphenyl carbonyl group.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    • Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6347–6352
    • Selvam, P., et al. (2020).

    Properties

    Molecular Formula

    C20H21FN2O3S

    Molecular Weight

    388.5 g/mol

    IUPAC Name

    (4Z)-1-[2-(dimethylamino)ethyl]-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-5-thiophen-2-ylpyrrolidine-2,3-dione

    InChI

    InChI=1S/C20H21FN2O3S/c1-12-6-7-13(11-14(12)21)18(24)16-17(15-5-4-10-27-15)23(9-8-22(2)3)20(26)19(16)25/h4-7,10-11,17,24H,8-9H2,1-3H3/b18-16-

    InChI Key

    DWRMRGVTNXQGCZ-VLGSPTGOSA-N

    Isomeric SMILES

    CC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN(C)C)C3=CC=CS3)/O)F

    Canonical SMILES

    CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=CS3)O)F

    Origin of Product

    United States

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